Home > Products > Screening Compounds P19219 > 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone
5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone - 872573-93-8

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone

Catalog Number: EVT-10901278
CAS Number: 872573-93-8
Molecular Formula: C18H13N3OS2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in oncology. This compound is characterized by its unique structural features, which include a quinoline ring, a thiophene moiety, and a thiazolone framework. The compound has garnered attention due to its inhibitory effects on specific biological targets, making it a subject of interest for drug development.

Source

This compound can be synthesized through various chemical methods and is available from multiple chemical suppliers for research purposes. It is classified under the category of thiazolone derivatives and is often studied for its biological activities and potential therapeutic applications.

Classification

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone belongs to the class of heterocyclic compounds, specifically thiazolones, which are known for their diverse pharmacological properties. The presence of quinoline and thiophene rings contributes to its unique chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of 6-quinolinemethanol with thiophen-2-carboxaldehyde to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form the thiazolone structure, which may require specific catalysts or conditions (e.g., heating or the presence of acids).
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Technical Details

The synthesis may vary based on the specific reagents used and the desired yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical parameters that influence the efficiency of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone can be represented as follows:

  • Molecular Formula: C18H13N3OS2
  • Molecular Weight: Approximately 357.44 g/mol

The compound features:

  • A quinoline ring system providing aromatic stability.
  • A thiophene ring contributing to its electronic properties.
  • A thiazolone moiety that is crucial for its biological activity.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone can participate in various chemical reactions due to the presence of functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the thiazolone can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic rings may undergo electrophilic substitution under certain conditions.
  3. Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its stability and reactivity.

Technical Details

Understanding these reactions is essential for predicting the compound's behavior in biological systems and during synthetic processes.

Mechanism of Action

Process

The mechanism of action of 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation.

  1. Target Binding: The compound binds to target proteins through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
  2. Inhibition: This binding can inhibit enzymatic activity or disrupt signaling pathways critical for tumor growth.

Data

Experimental studies are often conducted to elucidate the detailed mechanisms through assays measuring enzyme activity or cellular responses upon treatment with this compound.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Solubility may vary depending on the solvent; it is often soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  1. Stability: The stability of 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone can be influenced by pH and temperature.
  2. Reactivity: Its reactivity profile includes potential oxidation or reduction reactions under certain conditions.

Relevant data from studies on similar compounds may provide insights into expected behavior under various conditions.

Applications

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone has several scientific applications:

  1. Medicinal Chemistry: As a lead compound in drug discovery targeting cancer pathways.
  2. Biochemical Research: Used in studies investigating enzyme inhibition and cellular signaling mechanisms.
  3. Pharmacological Studies: Evaluated for efficacy in preclinical models of cancer treatment.

Research continues to explore its full potential and optimize its use in therapeutic contexts.

Introduction to the Chemical Scaffold and Therapeutic Relevance

Role of Thiazolone Derivatives in Medicinal Chemistry

Thiazolone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. The core thiazolone structure—a five-membered heterocycle containing nitrogen and sulfur atoms—confers unique electronic properties that facilitate diverse biological interactions. This moiety serves as a critical pharmacophore in numerous therapeutic agents, exhibiting broad-spectrum bioactivity including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer effects [3] [7]. The structural plasticity of the thiazolone ring allows for strategic modifications at the C2, C4, and C5 positions, enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. For instance, substitution at the C2 position with amino groups (as seen in the subject compound) enhances hydrogen-bonding capabilities with biological targets, while the exocyclic double bond at C5 influences planarity and π-π stacking interactions [7] [10].

In oncology, thiazolone-containing compounds demonstrate mechanistic diversity, acting as kinase inhibitors, apoptosis inducers, and cell cycle disruptors. Notable examples include the antimetabolite tiazofurin (a thiazole nucleoside analog) that inhibits IMP dehydrogenase, and epothilones that stabilize microtubules [3] [7]. The 4-thiazolidinone variant present in 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone provides a conjugated system that enhances electron delocalization, facilitating interactions with ATP-binding pockets of kinases. This conjugation, coupled with the methylidene linker at C5, creates an extended planar system that improves target binding affinity—a critical feature leveraged in the design of kinase inhibitors [10].

Table 1: Biologically Active Thiazolone Derivatives in Oncology

Compound NameStructural FeaturesMechanism of ActionTherapeutic Application
TiazofurinThiazole-4-carboxamide ribonucleosideIMP dehydrogenase inhibitionLeukemia
Epothilone BMacrolide with thiazole side chainMicrotubule stabilizationMetastatic breast cancer
Dasatinib2-(Aminothiazole) derivativeBCR-ABL/SRC kinase inhibitionChronic myeloid leukemia
Subject Compound (RO-3306)Quinolinylmethylidene-4-thiazolone with thiopheneCDK1 inhibitionInvestigational anticancer agent

Significance of Quinoline and Thiophene Moieties in Anticancer Drug Design

The integration of quinoline and thiophene heterocycles into molecular architectures represents a sophisticated strategy to enhance anticancer efficacy through multitarget engagement and improved drug-like properties. Quinoline—a bicyclic nitrogen-containing scaffold—has demonstrated exceptional utility in oncology drug development due to its diverse mechanism portfolio. Quinoline derivatives interfere with cancer proliferation through apoptosis induction (via Bcl-2 suppression), disruption of cell migration, angiogenesis inhibition, nuclear receptor modulation, and cell cycle arrest [4] [8]. The quinoline nucleus provides a planar hydrophobic platform that facilitates intercalation into DNA or RNA, as evidenced by camptothecin derivatives, while its basic nitrogen atom enables salt formation for solubility optimization [4]. In the subject compound, the quinolin-6-yl group specifically enhances DNA affinity and provides an anchor point for kinase interactions, with the 6-position optimizing steric accessibility to hydrophobic kinase pockets [8] [9].

Thiophene—a sulfur-containing five-membered heterocycle—contributes to enhanced pharmacokinetic profiles and target affinity. The thiophene moiety improves membrane permeability through moderate lipophilicity (LogP optimization) and engages in sulfur-mediated hydrogen bonding and dipole-dipole interactions with target proteins [7] [9]. Its electron-rich nature facilitates π-cation and π-sulfur interactions with cysteine residues in kinase domains. In the subject compound, the thiophen-2-ylmethylamino group at C2 provides conformational flexibility through the methylene linker while positioning the thiophene ring for optimal van der Waals contacts in the CDK1 allosteric pocket [9].

Synergistic Effects in Hybrid Design

The strategic fusion of quinoline, thiophene, and thiazolone into a single molecular entity creates a multitarget pharmacophore with enhanced anticancer potential. This hybridization approach capitalizes on the complementary bioactivities of each moiety: quinoline intercalates DNA and disrupts topoisomerase, thiophene modulates kinase specificity, and thiazolone provides the ATP-mimetic core. The conjugated system formed by the quinolinylmethylidene bridge and thiazolone ring establishes an extended π-system that enhances DNA intercalation and kinase binding affinity [9]. Molecular topology analyses confirm that this triheterocyclic system optimally occupies the adenine region of the ATP-binding site in CDKs while the thiophene moiety extends toward the hydrophobic ribose pocket—a binding modality validated through crystallographic studies of related inhibitors [5] [9].

Table 2: Functional Contributions of Heterocyclic Moieties in the Subject Compound

Structural ElementKey Physicochemical PropertiesBiological Contributions
Quinolin-6-yl groupHigh planarity; logP ~2.8; pKa ~4.9 (pyridinic N)DNA intercalation; kinase hinge region binding; cellular penetration
Thiophen-2-ylmethylamino groupModerate lipophilicity (π-system); hydrogen bond acceptor capabilityKinase specificity modulation; hydrophobic pocket occupancy; metabolic stability enhancement
Thiazolone coreDipole moment ~4.2D; hydrogen bond donor/acceptorATP mimetic activity; metal chelation; scaffold rigidity
Exocyclic methylidenePlanar conjugated system; electron delocalizationEnhanced DNA affinity; improved kinase binding kinetics

Historical Development of CDK Inhibitors in Oncology Research

Cyclin-dependent kinases (CDKs) have evolved from fundamental cell cycle regulators to validated oncology targets over three decades of research. The discovery timeline began with the identification of CDK1 (originally termed p34^cdc2^) as the key regulator of G2/M transition, culminating in four FDA-approved CDK4/6 inhibitors for hormone receptor-positive breast cancer [2] [5]. This journey features distinct therapeutic generations:

  • First-generation inhibitors (e.g., flavopiridol, roscovitine): These pan-CDK inhibitors demonstrated potent antiproliferative effects but exhibited limited clinical utility due to narrow therapeutic indices and off-target toxicity. Flavopiridol, derived from rohitukine, inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 (Ki = 40-100 nM) but caused severe secretory diarrhea and cytokine release syndromes in clinical trials [2] [5].

  • Second-generation inhibitors (e.g., dinaciclib, AT7519): Developed for improved selectivity, these compounds showed enhanced specificity for transcriptional CDKs (CDK9) but retained significant off-target effects. Their clinical development was hampered by hematological toxicities and limited single-agent efficacy [2] [5].

  • Third-generation inhibitors (palbociclib, ribociclib, abemaciclib, trilaciclib): Representing a paradigm shift, these agents exhibit exquisite selectivity for CDK4/6, achieving FDA approval between 2015-2021. Their therapeutic success stems from differential kinase selectivity (e.g., abemaciclib's 14-fold selectivity for CDK4 over CDK6) and combination regimens with endocrine therapy [2] [5].

The subject compound (5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone, known as RO-3306) emerged during the selectivity refinement era (2006-present) as a highly specific CDK1 inhibitor (Ki = 35 nM) with minimal activity against CDK4/6 (Ki >2,000 nM) [9]. Its development addressed the unmet need for G2/M phase-targeted agents, particularly in p53-deficient tumors that bypass G1/S checkpoints. RO-3306 exhibits a reversible inhibition profile, causing transient G2/M arrest at low concentrations (<5 µM) and apoptosis at sustained exposures (>48 hours)—a mechanism distinct from classical cytotoxic agents [9]. This pharmacological behavior stems from its ATP-competitive binding mode, where the thiazolone core mimics adenine interactions while the quinoline and thiophene substituents occupy adjacent hydrophobic regions, conferring >50-fold selectivity over CDK2 and PKC isoforms [5] [9].

Table 3: Evolution of CDK Inhibitors in Oncology

GenerationTime PeriodRepresentative AgentsCDK Target ProfileClinical Limitations
First1990s-2000sFlavopiridol, RoscovitinePan-CDK (CDK1,2,4,6,9)Dose-limiting toxicity; narrow therapeutic window
Second2000s-2010sDinaciclib, AT7519CDK2,5,9-centric inhibitionHematological toxicities; limited monotherapy efficacy
Third2015-PresentPalbociclib, AbemaciclibSelective CDK4/6 inhibitionNeutropenia; restricted to HR+ breast cancer
Next-Generation (e.g., RO-3306)2006-PresentRO-3306CDK1-selective (Ki=35nM)Preclinical development; limited in vivo data

The structural evolution of CDK inhibitors reveals a progressive selectivity refinement: From the flat purine-like scaffold of roscovitine to the bilayered structure of palbociclib (pyridopyrimidine core with piperazine tail), and finally to the compact triheterocyclic system of RO-3306. This compound exemplifies the "selective CDK1-targeted chemotype" that circumvents the toxicity of pan-CDK inhibitors while addressing tumors reliant on G2/M progression [5] [9]. Its development reflects three critical advances in kinase inhibitor design: (1) exploitation of gatekeeper residue differences (CDK1 vs. CDK2), (2) strategic use of heterocycle fusion for shape complementarity, and (3) optimization of reversible binding kinetics for cell cycle-specific effects [9].

Properties

CAS Number

872573-93-8

Product Name

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone

IUPAC Name

5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)

InChI Key

XOLMRFUGOINFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.